(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide
Description
(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide is a benzothiazole-derived compound characterized by a sulfamoyl group at position 6, an allyl-substituted nitrogen at position 3, and a 4-methoxybenzamide moiety. The Z-configuration of the imine bond in the benzothiazol-2(3H)-ylidene scaffold is critical for its stereoelectronic properties, influencing its reactivity and biological interactions. This compound’s structural complexity positions it as a candidate for therapeutic applications, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .
Properties
IUPAC Name |
4-methoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-3-10-21-15-9-8-14(27(19,23)24)11-16(15)26-18(21)20-17(22)12-4-6-13(25-2)7-5-12/h3-9,11H,1,10H2,2H3,(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYOOWMFHRLUQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction using chlorosulfonic acid, followed by neutralization with ammonia or an amine.
Allylation: The allyl group can be introduced through a nucleophilic substitution reaction using an allyl halide.
Formation of the Ylidene Linkage: The ylidene linkage can be formed through a condensation reaction between the benzothiazole derivative and 4-methoxybenzaldehyde under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, using nucleophiles such as thiols or amines.
Condensation: The ylidene linkage allows for further condensation reactions with various aldehydes or ketones, leading to the formation of more complex structures.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biology: The benzothiazole core is known for its biological activity, and derivatives of this compound have been investigated for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound has shown promise in preliminary studies as an anticancer agent, with potential mechanisms involving the inhibition of specific cellular pathways.
Industry: The compound’s chemical reactivity makes it useful in the development of new materials, including polymers and coatings with specific functional properties.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole core can interact with enzymes and receptors, potentially inhibiting their activity. The sulfamoyl group may enhance the compound’s binding affinity and specificity, while the allyl and methoxybenzamide moieties contribute to its overall stability and reactivity. These interactions can lead to the modulation of cellular processes, including signal transduction and gene expression.
Comparison with Similar Compounds
Structural Comparison
The target compound shares core heterocyclic features with other benzothiazole and thiadiazole derivatives but exhibits distinct substitutions that modulate its properties:
Key Differences :
- Sulfamoyl vs. Sulfonyl : The target compound’s sulfamoyl group (SO2NH2) provides stronger hydrogen-bonding capacity compared to sulfonyl (SO2) groups in triazoles [7–9] .
- Allyl vs. Aryl Substituents : The allyl group in the target compound introduces conformational flexibility absent in rigid aryl-substituted analogs (e.g., 4-X-phenylsulfonyl derivatives) .
- Tautomerism: Unlike thiadiazoles in , which exhibit keto-enol tautomerism, the target compound’s Z-configured imine stabilizes a single tautomeric form .
Comparison :
- The target compound’s synthesis likely requires precise control over imine geometry (Z-configuration), whereas triazoles [7–9] form via equilibrium-driven tautomerization .
Spectroscopic Features
Key Insights :
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. Its unique structure, featuring a thiazole ring, an allyl group, and a sulfonamide moiety, suggests diverse applications in pharmacology, particularly in antibacterial and anticancer domains.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 419.5 g/mol. The structural components include:
- Thiazole Ring : Known for stability and reactivity.
- Allyl Group : Enhances biological activity through various mechanisms.
- Sulfonamide Moiety : Associated with antibacterial and antitumor properties.
- Methoxy Group : Potentially increases lipophilicity and bioavailability.
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. The sulfonamide group is particularly noted for its ability to inhibit bacterial growth by interfering with folate synthesis pathways. Studies have shown that arylsulfonyl derivatives can effectively combat various bacterial strains, suggesting a promising avenue for developing new antibiotics based on this compound's structure .
Anticancer Effects
The compound has been implicated in cancer research due to its potential to induce apoptosis in cancer cells. Mechanistic studies suggest that it may exert its anticancer effects through the inhibition of tubulin polymerization, thereby disrupting cell division . This mechanism is similar to that of established anticancer agents, making it a candidate for further investigation.
Case Studies
A series of studies have evaluated the biological activity of related thiazole derivatives. For instance, modifications of methoxybenzoyl-thiazole compounds have demonstrated improved antiproliferative activity against melanoma and prostate cancer cells . These findings underline the importance of structural modifications in enhancing the therapeutic efficacy of thiazole-based compounds.
In Silico Predictions
In silico analyses using tools like PASS (Prediction of Activity Spectra for Substances) have provided insights into the potential pharmacological activities of this compound. These predictions suggest a broad spectrum of biological activities, including antifungal and antitumor effects, based on its chemical structure .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Thiazole Core : Through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Allylation and sulfamoylation reactions are crucial for incorporating the allyl and sulfonamide groups.
- Purification Techniques : High-performance liquid chromatography (HPLC) is often employed to ensure product purity.
Summary of Findings
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Antibacterial | Inhibition of folate synthesis | Development of new antibiotics |
| Anticancer | Induction of apoptosis via tubulin inhibition | Cancer treatment strategies |
| Antifungal | Disruption of fungal cell metabolism | Novel antifungal agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
